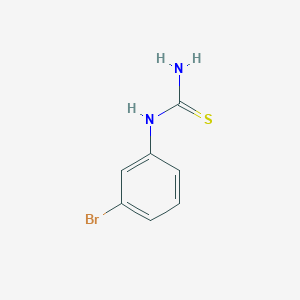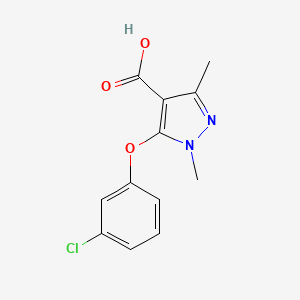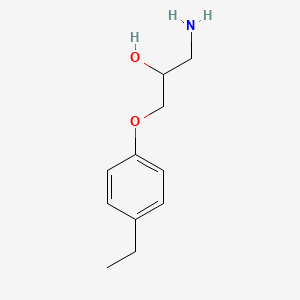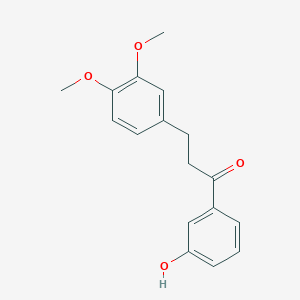
1-(3-Bromophenyl)thiourea
Vue d'ensemble
Description
Thioureas are a class of organic compounds characterized by the presence of a thiourea moiety, which is a functional group similar to urea but with a sulfur atom replacing the oxygen atom. They are known for their diverse applications in organic synthesis, medicinal chemistry, and as ligands in coordination chemistry. The specific compound of interest, 1-(3-Bromophenyl)thiourea, is not directly synthesized in the provided studies, but related compounds with similar structural motifs have been synthesized and characterized, providing insights into the properties and behaviors of such compounds.
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. For example, 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were prepared using 4-fluorobenzoyl isothiocyanate and isomeric fluoroanilines in dry acetonitrile . Similarly, 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas were synthesized from corresponding methylbenzoyl isothiocyanates and 4-aminotrifluorotoluene in dry tetrahydrofuran . These methods suggest that 1-(3-Bromophenyl)thiourea could potentially be synthesized by reacting 3-bromobenzoyl isothiocyanate with an appropriate amine in a suitable solvent.
Molecular Structure Analysis
The molecular structures of thiourea derivatives are often elucidated using spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of N-bromobenzoyl-N'-(1,10-phenanthrolin-5-yl)thiourea derivatives was determined, and the compounds were characterized by various spectroscopic methods . The crystal structure of 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea revealed a cis-trans configuration with respect to the thiourea moiety . These studies indicate that the molecular structure of 1-(3-Bromophenyl)thiourea would likely feature similar planarity and potential for intramolecular hydrogen bonding.
Chemical Reactions Analysis
Thiourea derivatives can participate in various chemical reactions due to their reactive functional groups. The studies provided do not detail specific reactions involving 1-(3-Bromophenyl)thiourea, but the presence of the bromophenyl group suggests potential for further substitution reactions, given the bromine atom's reactivity. The thiourea moiety itself can engage in hydrogen bonding and act as a ligand, which could be explored in coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives can be inferred from spectroscopic data and crystallographic analysis. For example, the vibrational spectra of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were studied using FTIR and Raman spectroscopy . The crystal and molecular structure of 1-(biphenyl-4-carbonyl)-3-p-tolyl-thiourea was determined by X-ray diffraction, providing information on the compound's solid-state arrangement . These analyses contribute to understanding the general properties of thiourea derivatives, such as their stability, hydrogen bonding patterns, and electronic properties.
Applications De Recherche Scientifique
Spectroscopic and Molecular Studies
- Spectroscopic Characterization and Theoretical Studies : A study on a thiourea derivative, 1-(3-bromophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (ANF-22), revealed its spectroscopic characteristics and theoretical aspects through FTIR, FT-Raman, NMR spectroscopy, and DFT calculations. This compound exhibited potential for developing new analgesic drugs (Menon et al., 2018).
Crystallography and Molecular Interactions
- Halogen Substituent Influence on Molecular Conformation : Research on a series of 1-benzoyl-3-(halogenophenyl)thioureas, including 1-benzoyl-3-(3-bromophenyl)thiourea, showed how halogen atoms and their positions on the phenyl ring affect molecular and crystal structures. The study used X-ray diffraction and theoretical calculations (Rosiak et al., 2021).
Redox Reactions and Analytical Chemistry
- Redox Reagent for Thioureas : Potassium bromate has been used as a redox reagent in the presence of potassium iodide for the visual and potentiometric determination of thioureas, including their aryl derivatives, demonstrating its utility in analytical chemistry (Singh et al., 1965).
Chemical Synthesis and Reactions
- Reaction Mechanisms and Derivative Synthesis : A study explored the reactions of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea, revealing insights into reaction mechanisms and potential for novel derivative synthesis (Kammel et al., 2015).
Biological and Pharmacological Activities
- DNA-Binding and Biological Activities : Research on new nitrosubstituted acyl thioureas demonstrated their potential in DNA interaction studies and various biological activities such as antioxidant, cytotoxic, antibacterial, and antifungal properties (Tahir et al., 2015).
- Metal Complex Synthesis and Microbiological Activity : Novel Cu(II) complexes with thiourea derivatives, including 1-(3-bromophenyl)thiourea, exhibited significant inhibition against bacterial strains and potential as antibiofilm agents (Drzewiecka-Antonik et al., 2017).
Green Chemistry and Environmental Applications
- Green Synthesis of Thiourea Derivatives : A green approach for synthesizing 1,3-disubstituted thiourea derivatives using solar energy demonstrated an environmentally friendly and energy-saving method relevant to medicinal chemistry (Kumavat et al., 2013).
Chemical Sensor Development
- Chemical Sensor Application : The synthesis of 1-(3-aminophenyl)-3-(naphthalen-1-yl)thiourea and its potential as a chemical sensor for metal ion binding was explored, indicating the versatility of thiourea derivatives in sensor development (Ngah et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
(3-bromophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2S/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRVSIPVHYWULW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370836 | |
| Record name | 1-(3-bromophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)thiourea | |
CAS RN |
21327-14-0 | |
| Record name | 1-(3-bromophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Bromophenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid](/img/structure/B1272120.png)

![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)



![2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272151.png)
![2-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272153.png)

![3-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1272155.png)